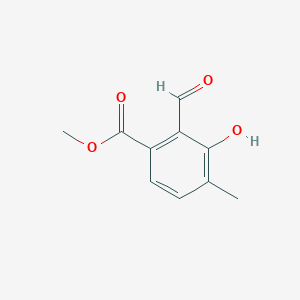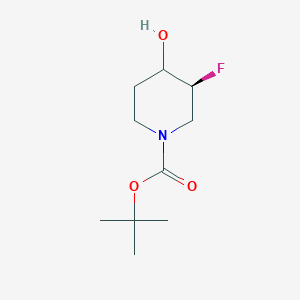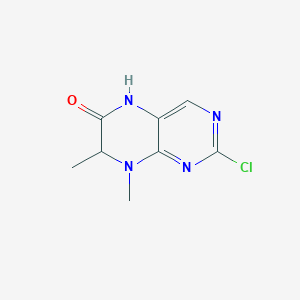![molecular formula C17H18O6 B12100736 4-(2-Hydroxy-3-methoxy-3-methyl-butoxy)-furo[3,2-g][1]benzopyran-7-one](/img/structure/B12100736.png)
4-(2-Hydroxy-3-methoxy-3-methyl-butoxy)-furo[3,2-g][1]benzopyran-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-4-[®-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo3,2-gbenzopyran-7-one is a complex organic compound with a unique structure that includes a furobenzopyran core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-4-[®-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo3,2-gbenzopyran-7-one typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the furobenzopyran core, followed by the introduction of the hydroxy, methoxy, and methylbutoxy groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
(+)-4-[®-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo3,2-gbenzopyran-7-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The furobenzopyran core can be reduced under specific conditions.
Substitution: The methoxy and methylbutoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce a wide range of functional groups.
科学的研究の応用
(+)-4-[®-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo3,2-g
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological molecules, making it a candidate for studying enzyme interactions or as a probe in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of (+)-4-[®-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo3,2-gbenzopyran-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
Similar compounds to (+)-4-[®-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo3,2-gbenzopyran-7-one include other furobenzopyran derivatives and compounds with similar functional groups.
Uniqueness
What sets (+)-4-[®-2-Hydroxy-3-methoxy-3-methylbutoxy]-7H-furo3,2-gbenzopyran-7-one apart is its specific combination of functional groups and stereochemistry, which may confer unique properties and reactivity compared to other similar compounds.
3,2-gbenzopyran-7-one, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H18O6 |
|---|---|
分子量 |
318.32 g/mol |
IUPAC名 |
4-(2-hydroxy-3-methoxy-3-methylbutoxy)furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C17H18O6/c1-17(2,20-3)14(18)9-22-16-10-4-5-15(19)23-13(10)8-12-11(16)6-7-21-12/h4-8,14,18H,9H2,1-3H3 |
InChIキー |
UHENVVIVPZCJOA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-(propan-2-yl)-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B12100656.png)

![5-Chloro-7-hydroxy-6-isopropylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12100681.png)





![(2,2-Dimethylpropyl)[2-(2-fluorophenyl)ethyl]amine](/img/structure/B12100711.png)





